molecular formula C8H5FO3 B1320512 2-Fluoro-5-formylbenzoic acid CAS No. 550363-85-4

2-Fluoro-5-formylbenzoic acid

Cat. No. B1320512
M. Wt: 168.12 g/mol
InChI Key: XZUFXXPSLGVLFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives is a topic of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid is achieved through a series of steps starting from 2-amino-6-fluorobenzoic acid, involving protection of the carboxyl group, diazotization, iodosubstitution, and deprotection, resulting in a high purity product suitable for commercial scale production . Similarly, the synthesis of methyl 2-amino-5-fluorobenzoate involves nitrification, esterification, and hydronation of 3-fluorobenzoic acid, with an optimized synthesis route yielding a high purity product . These methods could potentially be adapted for the synthesis of 2-fluoro-5-formylbenzoic acid.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acid derivatives can vary significantly. For example, the structure of 3-[3-(2-fluorobenzoyl)thioureido]propionic acid shows a trans-cis conformation with respect to the thiono C=S bond and features intramolecular hydrogen bonding . X-ray analyses of functionalized 2-formylphenylboronic acids reveal diverse solid-state molecular structures, including planar and cyclic forms, depending on the substituents present . These findings suggest that the molecular structure of 2-fluoro-5-formylbenzoic acid would also be influenced by its functional groups and could exhibit interesting conformational characteristics.

Chemical Reactions Analysis

Fluorinated benzoic acid derivatives participate in various chemical reactions. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic scaffolds, demonstrating its versatility in heterocyclic oriented synthesis . The reactivity of such compounds is often exploited in the development of pharmaceuticals and imaging agents, as seen with fluorinated 2-arylbenzothiazoles being investigated as potential PET cancer imaging agents . These examples indicate that 2-fluoro-5-formylbenzoic acid could also be a valuable intermediate for the synthesis of heterocyclic compounds and other chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acid derivatives are crucial for their practical applications. The thermal behavior of lanthanide complexes with 2-fluorobenzoic acid has been studied, showing stability up to 450 K . The presence of fluorine atoms in the molecular structure can significantly affect the acidity, reactivity, and overall stability of the benzoic acid derivatives. The properties of 2-fluoro-5-formylbenzoic acid would likely be influenced by the electron-withdrawing effects of the fluorine and formyl groups, potentially leading to unique reactivity and stability profiles.

Scientific Research Applications

Heterocyclic Compound Synthesis

2-Fluoro-5-formylbenzoic acid is used in the synthesis of heterocyclic compounds. Transformations of 2-formylbenzoic acid, a closely related compound, facilitate direct access to heterocyclic organic compounds like phthalides and isoindolinones. These compounds are synthesized using catalysts and have applications in various organic synthesis processes (Niedek et al., 2016).

Insecticidal Activity

Derivatives of similar fluoro substituted benzoic acids have been studied for their potential insecticidal activities. The synthesis of certain oxadiazoles, starting from compounds like 4-Fluoro-3-phenoxybenzoic acid, has shown low insecticidal activity against crop pests (Mohan et al., 2004).

Plant Disease Resistance

Fluorinated derivatives of benzoic acids, such as 2-Fluoro-5-formylbenzoic acid, are significant in inducing plant defenses against pathogens. These compounds are involved in systemic acquired resistance (SAR) in plants, making them potential targets for developing new plant protection agents (Silverman et al., 2005).

Metal-Organic Frameworks (MOFs)

2-Fluorobenzoic acid, closely related to 2-Fluoro-5-formylbenzoic acid, is extensively used in synthesizing rare-earth metal-organic frameworks (MOFs). These frameworks have potential applications in various fields, including catalysis, gas storage, and separation (Vizuet et al., 2021).

Anticancer Research

Compounds related to 2-Fluoro-5-formylbenzoic acid, such as fluorinated benzothiazoles, have been explored for their potential as antitumor drugs. These compounds show selective inhibitory activity against various cancer cell lines, making them interesting candidates for cancer treatment research (Hutchinson et al., 2001).

Antifungal Applications

Fluoro-substitstituted formylphenylboronic acids, closely related to 2-Fluoro-5-formylbenzoic acid, demonstrate activity against fungal strains. These compounds are particularly effective against Aspergillus, Fusarium, Penicillium, and Candida, highlighting their potential in antifungal applications (Borys et al., 2019).

Synthesis of Nitrogenous Heterocycles

4-Chloro-2-fluoro-5-nitrobenzoic acid, structurally similar to 2-Fluoro-5-formylbenzoic acid, is used as a building block in the synthesis of various nitrogenous heterocycles. These compounds are significant in drug discovery due to their diverse biological activities (Křupková et al., 2013).

Fluorescent Chemosensors

Derivatives of salicylaldehydes, including compounds structurally related to 2-Fluoro-5-formylbenzoic acid, have been developed as chemosensors. These compounds are useful in detecting copper ions, showcasing their potential in environmental monitoring and bioimaging applications (Gao et al., 2014).

Continuous Flow-Flash Chemistry

2-Fluoro-5-formylbenzoic acid or its derivatives can be synthesized efficiently using continuous flow-flash chemistry. This method is advantageous for large-scale production and has been applied to synthesize key intermediates for biologically important compounds (Seto et al., 2019).

Solid-State NMR Studies

2-Acylbenzoic acids, related to 2-Fluoro-5-formylbenzoic acid, have been characterized using solid-state 17O NMR. These studies provide insights into the structural aspects of these compounds, which are crucial for understanding their chemical behavior (Kong et al., 2017).

Safety And Hazards

2-Fluoro-5-formylbenzoic acid is classified as a warning hazard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be worn when handling this compound .

properties

IUPAC Name

2-fluoro-5-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUFXXPSLGVLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594692
Record name 2-Fluoro-5-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-formylbenzoic acid

CAS RN

550363-85-4
Record name 2-Fluoro-5-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-formylbenzoic acid
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Record name 2-Fluoro-5-formylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AG Ekström, JT Wang, J Bella… - Organic & biomolecular …, 2018 - pubs.rsc.org
Dynamic combinatorial chemistry (DCC) is a powerful tool to identify ligands for biological targets. We used 19F NMR as an in situ, non-invasive technique for measuring the …
Number of citations: 13 pubs.rsc.org
HV Waldschmidt, KT Homan… - Journal of medicinal …, 2016 - ACS Publications
… (27) Through a Biginelli cyclization, catalyzed by ytterbium triflate, either 2-fluoro-5-formylbenzoic acid or intermediate 7 was condensed with urea and 9 to yield 10 or 11, respectively. (…
Number of citations: 64 pubs.acs.org
DL Hughes - Organic Process Research & Development, 2017 - ACS Publications
… In the first route (Scheme 4), 2-fluoro-5-formylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride and catalytic DMF, then directly coupled with cyclopropyl …
Number of citations: 57 pubs.acs.org
T Tomašić, A Kovač, M Simčič, D Blanot… - European journal of …, 2011 - Elsevier
… To a stirred solution of 2-fluoro-5-formylbenzoic acid (2) (3 mmol) in CH 2 Cl 2 (70 mL) triethylamine (6 mmol) and TBTU (3.3 mmol) were added. The solution was stirred for 15 min and …
Number of citations: 52 www.sciencedirect.com

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